Lipophilicity Reduction as a Key Differentiator: Lower Log P of Azetidine vs. Piperidine Analogs Enhances Aqueous Solubility
The consensus Log P for 4-(azetidin-1-yl)benzoic acid is 1.54, significantly lower than the ~2.44 Log P reported for the 6-membered piperidine analog 4-(piperidin-1-yl)benzoic acid . This difference is consistent with the well-documented property of azetidines to reduce overall molecular lipophilicity relative to their larger cyclic amine counterparts, which can translate to improved aqueous solubility and reduced off-target binding [1].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 1.54 (Consensus Log P) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)benzoic acid: ~2.44 (Log P) |
| Quantified Difference | Target compound Log P is approximately 0.9 units lower |
| Conditions | Predicted Log P values from multiple computational methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) |
Why This Matters
Lower lipophilicity correlates with better aqueous solubility and reduced risk of phospholipidosis and hERG channel blockade, which are critical parameters in early-stage drug candidate triage and procurement decisions for medicinal chemistry campaigns.
- [1] Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. View Source
